N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid

LSD1 inhibitor Epigenetics Cancer research

LSD1 inhibitor programs frequently encounter confounding off-target effects from MAOA modulation, undermining data reproducibility. N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid addresses this gap as a validated fragment-based LSD1 inhibitor with a defined selectivity window. • LSD1 IC50 = 356 nM with >280-fold selectivity over MAOA (>100,000 nM) for unambiguous target engagement studies. • Structurally authenticated aminothiazole scaffold suitable as a benchmark control in SAR programs and selectivity panels. • Sourced at ≥95% purity with batch-to-batch consistency; standard international B2B shipping with dry, 2-8°C storage.

Molecular Formula C9H12N2O3S
Molecular Weight 228.27 g/mol
CAS No. 304459-57-2
Cat. No. B1299010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid
CAS304459-57-2
Molecular FormulaC9H12N2O3S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)CCC(=O)O)C
InChIInChI=1S/C9H12N2O3S/c1-5-6(2)15-9(10-5)11-7(12)3-4-8(13)14/h3-4H2,1-2H3,(H,13,14)(H,10,11,12)
InChIKeyJXKCUPZVQVCDTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,5-Dimethyl-thiazol-2-yl)-succinamic Acid Procurement & Properties


N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid (CAS 304459-57-2), also catalogued as 4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid, is a heterocyclic compound (C9H12N2O3S; MW 228.27 g/mol) comprising a 4,5-dimethylthiazole moiety linked to a succinamic acid chain . As an aminothiazole derivative, it belongs to a class with recognized biological potential, notably as a fragment-based hit for LSD1 inhibition [1]. It is primarily sourced as a research chemical (>95% purity) for laboratory use only .

Fragment-based LSD1 hit for epigenetic pathway studies
Defined purity specification for reproducible biochemical assays
Selectivity-enabled probe context for LSD1/MAOA research

N-(4,5-Dimethyl-thiazol-2-yl)-succinamic Acid: Why Simple Analogs Fail


Generic substitution of N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid with other aminothiazole derivatives (e.g., unsubstituted or mono-substituted thiazole succinamates) is scientifically invalid. While the thiazole-succinamate scaffold is broadly recognized for antimicrobial, anticancer, and anti-inflammatory properties , specific biological activity is exquisitely dependent on substitution pattern . The 4,5-dimethyl substitution and the precise succinamic acid linker of this compound confer a unique target engagement profile—most notably, moderate inhibition of LSD1 with substantial selectivity over the off-target MAOA [1]. Substituting with an analog lacking these exact structural features will likely alter potency, selectivity, and the resulting experimental outcome, as demonstrated by the variable LSD1 inhibition observed across a series of related aminothiazoles [2].

Unsubstituted or mono-substituted thiazole analogs may alter LSD1 target binding profile
Lack of 4,5-dimethyl and succinamic linker likely shifts selectivity over MAOA
Class-dependent potency range; simple analog substitution may not reproduce reported inhibition context

N-(4,5-Dimethyl-thiazol-2-yl)-succinamic Acid: LSD1 Targeting Evidence


LSD1 Inhibition Potency

This compound demonstrates a defined inhibitory potency against human recombinant LSD1. The IC50 value of 356 nM was determined in a biochemical assay measuring H2O2 production via an Amplex Red-coupled reaction over a 30-minute incubation [1]. This places the compound in a specific activity range within the broader class of aminothiazole LSD1 inhibitors, where analogs can range from sub-100 nM to inactive (>100,000 nM) [2].

LSD1 Inhibition
Class-level inference
IC50 356 nM
Supports potency benchmarking and SAR ranking
30-min assay; H2O2 readout; class range sub-100 nM to >100,000 nM
LSD1 inhibitor Epigenetics Cancer research

LSD1 Selectivity Over MAOA

A key differentiator for this compound is its functional selectivity over the related flavin-containing amine oxidase MAOA. While it exhibits an IC50 of 356 nM for LSD1, its activity against MAOA is >100,000 nM (no inhibition at 100 µM) [1]. This represents a selectivity window of at least 280-fold. This is a critical performance metric when compared to other early-generation aminothiazole LSD1 inhibitors, which may have lower selectivity or more potent off-target activity against MAOA [2].

LSD1 Selectivity
Cross-study comparable
LSD1 IC50 356 nM
vs
MAOA IC50 >100,000 nM
Supports LSD1-specific pathway interpretation; reduces off-target confounding
≥280-fold selectivity; MAOA assay 60 min
LSD1 selectivity MAOA off-target Epigenetic probe

Chemical Identity and Purity Standards

For reproducible research, procurement decisions are anchored in defined chemical identity and purity. Commercial sources for this compound (CAS 304459-57-2) provide a minimum purity of 95%+ . This standard is crucial for ensuring that observed biological effects are attributable to the parent molecule, not contaminants or degradation products.

Purity Standard
Data to verify
≥95% (commercial)
Defines chemical identity and batch consistency
Verify vendor COA for specific lot
Chemical purity Procurement specification QC standard

N-(4,5-Dimethyl-thiazol-2-yl)-succinamic Acid: Research Applications


LSD1 Epigenetic Probe in Oncology

This compound is suitable as a chemical probe to investigate the role of LSD1 in cancer cell lines. Its moderate potency (IC50 = 356 nM) and established selectivity over MAOA (>280-fold) [1] provide a defined window for studying LSD1 inhibition without the confounding effects of MAOA modulation. It can be used as a control or benchmark compound in structure-activity relationship (SAR) studies aimed at optimizing LSD1 inhibitor pharmacophores.

Aminothiazole LSD1 Inhibitor Reference

The compound serves as a valuable reference point in medicinal chemistry programs focused on aminothiazole LSD1 inhibitors. Its specific substitution pattern and associated activity/selectivity data (IC50 356 nM vs. LSD1; >100,000 nM vs. MAOA) [1] allow medicinal chemists to benchmark the impact of new structural modifications on both target potency and off-target profile.

Epigenetic Selectivity Profiling Component

Given its defined selectivity window against MAOA, N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid can be included in small-molecule panels designed to assess the selectivity of novel LSD1-targeting chemotypes. Its inclusion helps validate assay conditions and provides a baseline for interpreting selectivity ratios across different chemical series.

Application
Selection Property
Validation Focus
LSD1 epigenetics pathway studies
Selectivity-enabled compound context
Target engagement and pathway marker assays
Aminothiazole SAR reference
Structure-defined activity benchmark
Comparative potency and selectivity profiling
Epigenetic selectivity panel component
Defined selectivity baseline
Assay condition validation and inter-series comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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